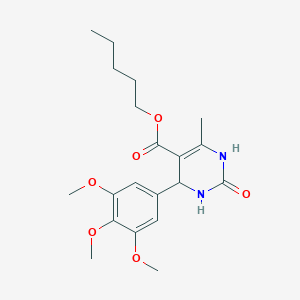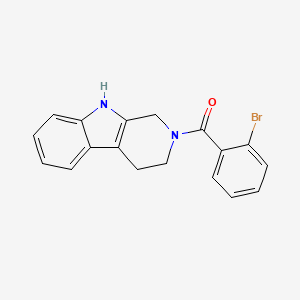
(5R,6R)-6-(3-nitro-1H-1,2,4-triazol-1-yl)-3,5-diphenylcyclohex-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-nitro-1H-1,2,4-triazol-1-yl)-3,5-diphenylcyclohex-2-en-1-one is a complex organic compound that has garnered interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-nitro-1H-1,2,4-triazol-1-yl)-3,5-diphenylcyclohex-2-en-1-one typically involves multiple steps. One common method starts with the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with a suitable cyclohexenone derivative. The reaction conditions often require the presence of a strong acid or base to facilitate the formation of the desired product. For example, the use of dibromisocyanuric acid has been reported in similar synthetic routes .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and final product.
Análisis De Reacciones Químicas
Types of Reactions
6-(3-nitro-1H-1,2,4-triazol-1-yl)-3,5-diphenylcyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted triazole derivatives.
Aplicaciones Científicas De Investigación
6-(3-nitro-1H-1,2,4-triazol-1-yl)-3,5-diphenylcyclohex-2-en-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 6-(3-nitro-1H-1,2,4-triazol-1-yl)-3,5-diphenylcyclohex-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The nitro group and triazole ring are key functional groups that can participate in binding interactions, leading to the modulation of biological pathways. For example, the compound may inhibit specific enzymes by binding to their active sites, thereby affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
3-nitro-1H-1,2,4-triazole: Shares the triazole ring and nitro group but lacks the cyclohexenone moiety.
3,5-diphenylcyclohex-2-en-1-one: Contains the cyclohexenone moiety but lacks the triazole ring and nitro group.
Uniqueness
6-(3-nitro-1H-1,2,4-triazol-1-yl)-3,5-diphenylcyclohex-2-en-1-one is unique due to its combination of a triazole ring, nitro group, and cyclohexenone moiety. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds.
Propiedades
Fórmula molecular |
C20H16N4O3 |
|---|---|
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
(5R,6R)-6-(3-nitro-1,2,4-triazol-1-yl)-3,5-diphenylcyclohex-2-en-1-one |
InChI |
InChI=1S/C20H16N4O3/c25-18-12-16(14-7-3-1-4-8-14)11-17(15-9-5-2-6-10-15)19(18)23-13-21-20(22-23)24(26)27/h1-10,12-13,17,19H,11H2/t17-,19-/m1/s1 |
Clave InChI |
YEFOINVAAQTTLT-IEBWSBKVSA-N |
SMILES isomérico |
C1[C@@H]([C@H](C(=O)C=C1C2=CC=CC=C2)N3C=NC(=N3)[N+](=O)[O-])C4=CC=CC=C4 |
SMILES canónico |
C1C(C(C(=O)C=C1C2=CC=CC=C2)N3C=NC(=N3)[N+](=O)[O-])C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2-dimethyl-5-[5-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)furan-2-yl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B15011401.png)
![N-Furan-2-ylmethyl-N'-{2-[4-(3-nitro-benzoyl)-piperazin-1-yl]-ethyl}-oxalamide](/img/structure/B15011405.png)
![N-[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-4-(3,4-dimethylphenyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B15011420.png)
![2-(morpholin-4-yl)-N-[5-({2-[(4-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B15011424.png)
![N-(2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B15011432.png)
![6-chloro-N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B15011440.png)
![N-{2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-nitrobenzamide](/img/structure/B15011445.png)

![4-butoxy-N-[2-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B15011464.png)
![3,4-dichloro-N-{(E)-[5-(2,5-dimethyl-4-nitrophenyl)furan-2-yl]methylidene}aniline](/img/structure/B15011470.png)
![N'-[(E)-(5-iodofuran-2-yl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B15011479.png)
![4-(3-{[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]amino}imidazo[1,2-a]pyridin-2-yl)-2-ethoxyphenol](/img/structure/B15011485.png)
![5-({[4-(morpholin-4-ylsulfonyl)phenyl]amino}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B15011492.png)
